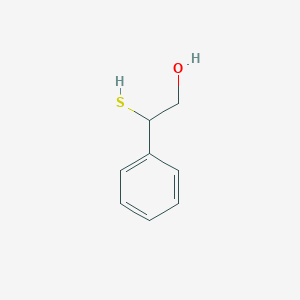

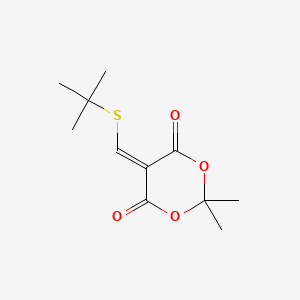

2-Phenyl-2-sulfanylethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-2-sulfanylethanol is a chemical compound that belongs to the class of thioethers. It is commonly used as a reagent in organic synthesis and has been extensively studied for its potential applications in various scientific fields.

科学的研究の応用

Synthesis of Heteroatomic Compounds

2-Phenyl-2-sulfanylethanol serves as a precursor in the synthesis of new sulfur- and nitrogen-containing compounds. A study highlighted its role in the synthesis of thiourea and acetophenone derivatives, which exhibit significant biological activity and potential for drug development due to their antioxidant effects and membrane stabilization properties (Farzaliyev et al., 2020).

Biotechnological Production

In the field of biotechnology, 2-Phenyl-2-sulfanylethanol is highlighted for its application in the production of 2-Phenylethanol (2-PE), a compound with a rose-like fragrance used in cosmetics, perfumes, and food industries. The biotechnological production of 2-PE through microbial transformation is considered environmentally friendly and sustainable (Hua & Xu, 2011).

Material Science Applications

In material science, derivatives of 2-Phenyl-2-sulfanylethanol have been utilized in the development of advanced materials. For instance, sulfonated poly(arylene ether)s containing pendant sulfonic acid groups, synthesized from derivatives of 2-Phenyl-2-sulfanylethanol, have shown promise as proton exchange membranes in fuel cell applications, demonstrating high proton conductivities and thermal stability (Kim et al., 2009).

Microbiological and Enzymatic Studies

2-Phenyl-2-sulfanylethanol also plays a role in microbiological research, particularly in the development of microbial strains for the enhanced production of industrially important chemicals. Studies have explored the metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli for the production of 2-PE, leveraging pathways that include the decarboxylation and reduction of phenylpyruvate, derived from L-phenylalanine (Kim, Cho, & Hahn, 2014).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions. While specific safety and hazard information for “2-Phenyl-2-sulfanylethanol” is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar chemical compounds .

特性

IUPAC Name |

2-phenyl-2-sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBCKNGCMZQWDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2-sulfanylethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2956447.png)

![7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2956449.png)

![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)

![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2956460.png)

![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956467.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956470.png)